

A Technical Guide to 5-Methylindan for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **5-Methylindan**

Cat. No.: **B054010**

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Introduction

5-Methylindan, a derivative of indane, belongs to a class of bicyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry. The rigid indane scaffold is considered a "privileged structure," as it is a key component in a variety of biologically active compounds and approved pharmaceuticals. This guide provides an in-depth overview of **5-Methylindan** for researchers, scientists, and drug development professionals, covering its commercial availability for research purposes, its physicochemical properties, and its relevance as a scaffold in the design of novel therapeutics, particularly those targeting monoamine transporters.

Commercial Suppliers and Physicochemical Data

5-Methylindan is available from a number of commercial suppliers catering to the research and development sector. The available forms range from neat compounds to certified reference materials in solution. When selecting a supplier, it is crucial to consider the purity, grade, and available documentation, such as a Certificate of Analysis (CoA), to ensure the material is suitable for its intended research application.

Below is a summary of representative commercial suppliers and key quantitative data for **5-Methylindan**.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Grade	Format
AccuStand ard[1]	5-Methylindan	874-35-1	C ₁₀ H ₁₂	132.20	Certified Reference Material	50 µg/mL in Toluene
ChemicalB ook[2]	5-Methylindan	874-35-1	C ₁₀ H ₁₂	132.20	Varies by supplier	Neat
LookChem[3]	5-Methylindan	874-35-1	C ₁₀ H ₁₂	132.20	≥99% (from some suppliers)	Neat
CymitQuim ica[4]	5-Methylindan	874-35-1	C ₁₀ H ₁₂	132.20	Not specified	Neat

Physicochemical Properties:

- Melting Point: -93 °C[1]
- Boiling Point: 110.6 °C[1]
- Density: ~0.98 g/cm³[3]
- Flash Point: 4 °C (closed cup)[1]
- Solubility: Estimated water solubility of 33.66 mg/L at 25 °C.

The Indane Scaffold in Drug Discovery

The indane nucleus is a versatile building block in the synthesis of a wide range of biologically active molecules. Its rigid structure provides a well-defined orientation for appended functional groups, which is advantageous for optimizing interactions with biological targets. Derivatives of indane have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

A particularly well-documented application of the indane scaffold is in the development of ligands for monoamine transporters. These transporters, which include the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synapse and are important targets for drugs treating depression, anxiety, and other neurological disorders.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

The following is a representative protocol for a radioligand uptake inhibition assay to evaluate the potency of a compound, such as a novel **5-methylindan** derivative, at the human serotonin transporter (SERT) expressed in a heterologous system like Human Embryonic Kidney 293 (HEK293) cells. This type of assay is fundamental in the characterization of new chemical entities targeting monoamine transporters.^{[5][6][7][8]}

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of a test compound for serotonin uptake by the human SERT.

Materials:

- HEK293 cells stably expressing the human SERT (HEK-hSERT).
- Cell culture medium (e.g., DMEM with 10% FBS, and a selection antibiotic).
- Krebs-HEPES buffer (KHB) or similar physiological buffer.
- [³H]-Serotonin (radioligand).
- Test compound (e.g., a **5-methylindan** derivative) dissolved in a suitable solvent (e.g., DMSO).
- A known SERT inhibitor as a positive control (e.g., fluoxetine).
- 96-well cell culture plates.
- Scintillation fluid and a scintillation counter.

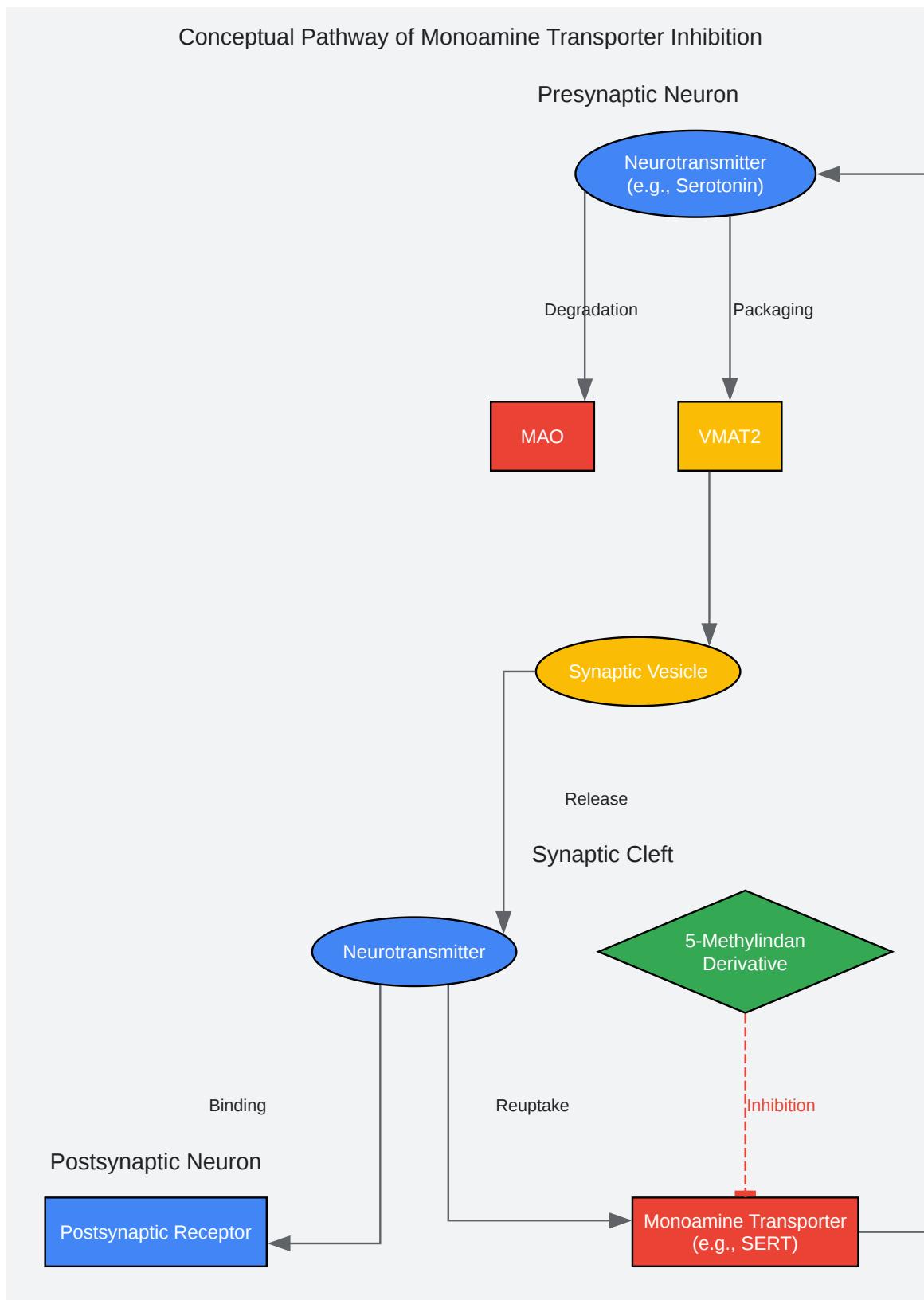
Procedure:

- Cell Culture:
 - Culture HEK-hSERT cells in appropriate medium until they reach a confluent monolayer in 96-well plates.[\[9\]](#)
- Assay Preparation:
 - Prepare serial dilutions of the test compound and the positive control in KHB. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability (typically $\leq 0.1\%$).
- Uptake Inhibition Assay:
 - On the day of the experiment, wash the cell monolayer with KHB.
 - Pre-incubate the cells with various concentrations of the test compound, positive control, or vehicle for a defined period (e.g., 10-15 minutes) at 37°C.[\[10\]](#)
 - Initiate the uptake reaction by adding [3 H]-Serotonin to each well at a final concentration near its Michaelis-Menten constant (K_m) for SERT.[\[11\]](#)
 - Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
 - Terminate the uptake by rapidly washing the cells with ice-cold KHB to remove the extracellular radioligand.
- Quantification:
 - Lyse the cells in each well (e.g., with a mild detergent).
 - Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
- Data Analysis:

- Determine the non-specific uptake by including wells with a high concentration of a known SERT inhibitor.
- Subtract the non-specific uptake from all other measurements to obtain the specific uptake.
- Plot the percent inhibition of specific [³H]-Serotonin uptake as a function of the log concentration of the test compound.
- Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

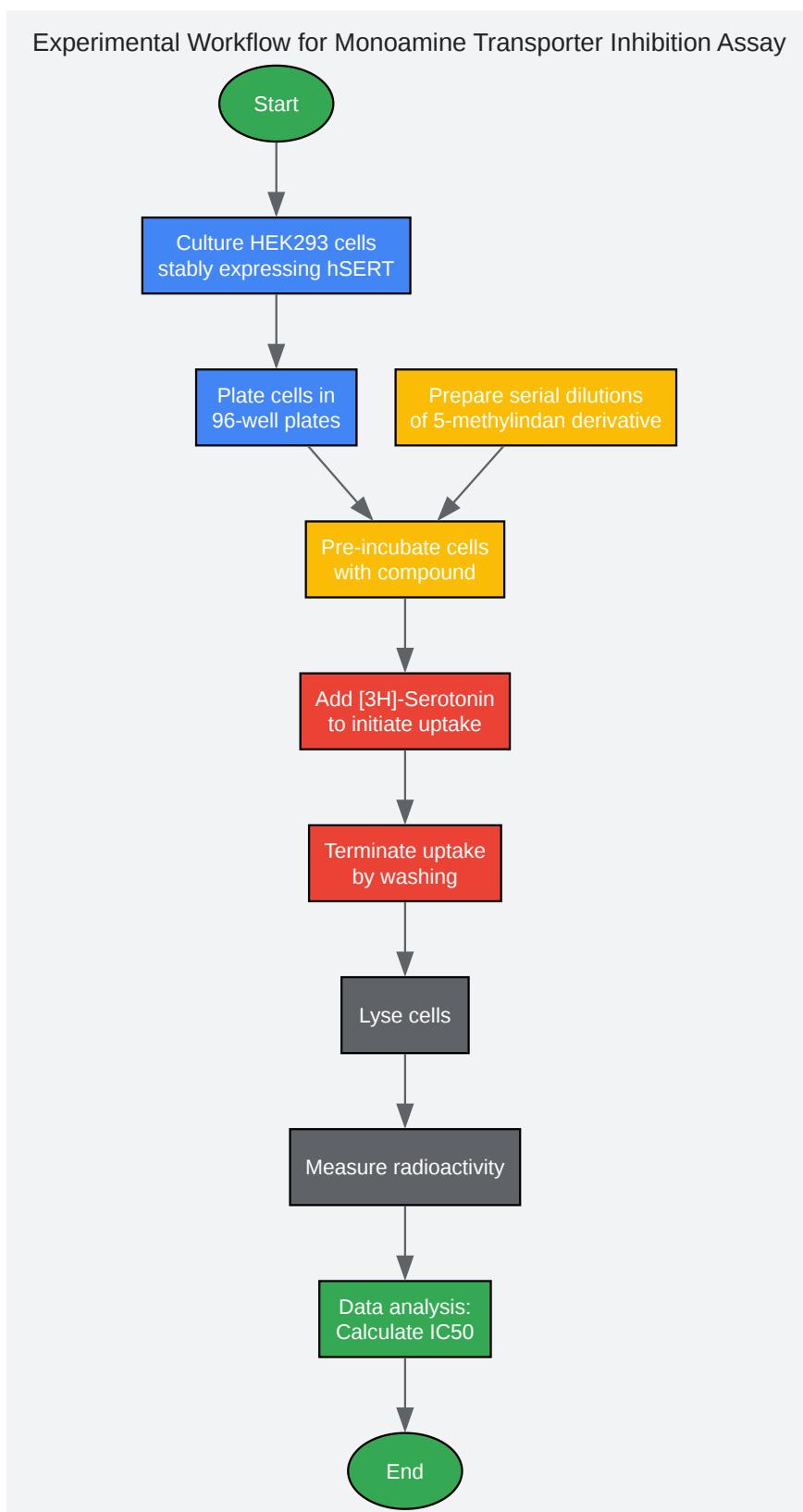
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the conceptual basis of monoamine transporter inhibition by a hypothetical **5-methylindan** derivative and a typical experimental workflow for its evaluation.



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Caption: Inhibition of a monoamine transporter by a **5-methylindan** derivative.



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Caption: Workflow for evaluating monoamine transporter inhibition.

Conclusion

5-Methylindan serves as a valuable starting point and structural motif for the design and synthesis of novel therapeutic agents. Its commercial availability in research-grade qualities facilitates its use in early-stage drug discovery and development. The established importance of the indane scaffold, particularly in the context of neuropharmacology and monoamine transporter modulation, underscores the potential for **5-methylindan** and its derivatives to contribute to the development of new medicines for a range of central nervous system disorders. The provided experimental protocol and workflows offer a foundational approach for researchers to begin exploring the biological activities of novel compounds based on this privileged scaffold.

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